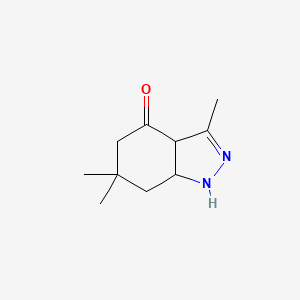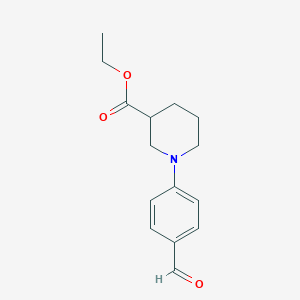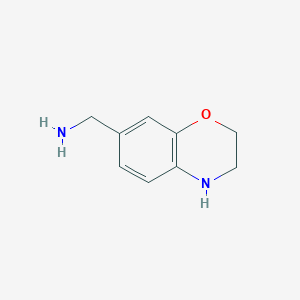
5-Methylhex-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhex-5-en-1-ol is an organic compound with the molecular formula C7H14O. It is an aliphatic alcohol characterized by a hexene chain with a methyl group and a hydroxyl group attached to it. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methylhex-5-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 5-methylhex-5-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 5-methylhex-5-en-1-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhex-5-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, CrO3, acidic conditions.
Reduction: LiAlH4, THF or diethyl ether as solvents.
Substitution: SOCl2, PBr3, inert solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: 5-Methylhex-5-en-1-one.
Reduction: 5-Methylhexane-1-ol.
Substitution: 5-Methylhex-5-en-1-chloride or 5-Methylhex-5-en-1-bromide.
Aplicaciones Científicas De Investigación
5-Methylhex-5-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methylhex-5-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting enzyme activity. The molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylhex-5-en-1-one: An oxidized form of 5-Methylhex-5-en-1-ol with a carbonyl group instead of a hydroxyl group.
5-Methylhexane-1-ol: A reduced form with a saturated hexane chain.
5-Methylhex-5-en-1-chloride: A substituted form with a chloride group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its unsaturated hexene chain with both a methyl and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, adds to its utility in synthetic chemistry .
Propiedades
Número CAS |
5212-80-6 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
5-methylhex-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h8H,1,3-6H2,2H3 |
Clave InChI |
JYMUQYLETHLSAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)


![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)





![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12438500.png)
